7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including pyrazole, tetrazole, and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound. The tetrazole ring is typically formed through a [2+3] cycloaddition reaction between an azide and a nitrile.
The final assembly of the compound involves coupling the pyrazole and tetrazole intermediates with a thiazolidine core. This step requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group.
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of a hydroxyl group from the carbonyl group.
Substitution: Introduction of new functional groups on the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure may interact with various biological targets, making it a candidate for drug discovery and development. Its potential antimicrobial and anticancer properties are of particular interest.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and bacterial infections.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the pyrazole and tetrazole rings can bind to enzyme active sites, inhibiting their activity. The thiazolidine ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: shares similarities with other heterocyclic compounds, such as imidazoles and indoles, which also possess diverse biological activities
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H19N9O7S2 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
7-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N9O7S2/c1-7(24-4-9(26(31)32)13(20-24)33-3)12(27)18-10-14(28)25-11(16(29)30)8(5-34-15(10)25)6-35-17-19-21-22-23(17)2/h4,7,10,15H,5-6H2,1-3H3,(H,18,27)(H,29,30) |
InChI Key |
SPVNGDNLBRMTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C=C(C(=N4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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